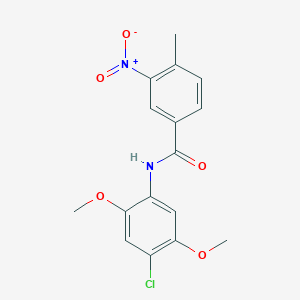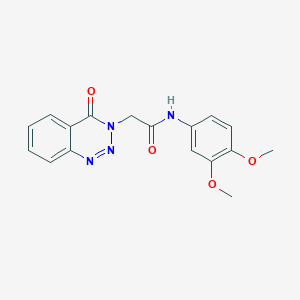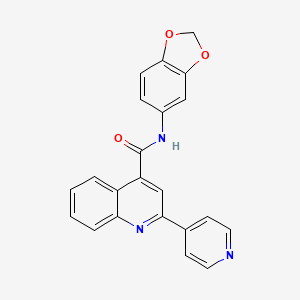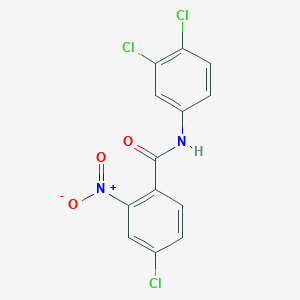![molecular formula C21H19N3O4 B14938642 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine](/img/structure/B14938642.png)
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound features a pyridazinone ring, which is known for its diverse biological activities. The presence of both phenyl and pyridazinone moieties in its structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved by the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Acetylation: The pyridazinone derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with L-Phenylalanine: The final step involves coupling the acetylated pyridazinone with L-phenylalanine. This can be done using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale synthesis would require efficient purification steps, such as recrystallization or chromatography, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is used to investigate enzyme inhibition and receptor binding activities.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine
- N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]alanine
Uniqueness
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine is unique due to its specific combination of the pyridazinone ring and L-phenylalanine. This unique structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C21H19N3O4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19N3O4/c25-19(22-18(21(27)28)13-15-7-3-1-4-8-15)14-24-20(26)12-11-17(23-24)16-9-5-2-6-10-16/h1-12,18H,13-14H2,(H,22,25)(H,27,28)/t18-/m0/s1 |
Clave InChI |
LKJKVBRKEPZVNM-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
ethanoic acid](/img/structure/B14938577.png)
![5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14938579.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14938595.png)



![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide](/img/no-structure.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)


